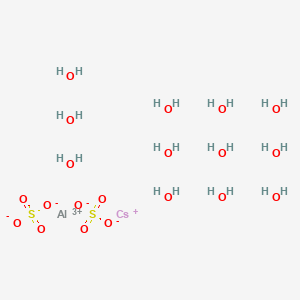
Aluminum cesium sulfate dodecahydrate
Übersicht
Beschreibung
It is a moderately water and acid-soluble aluminum source compatible with sulfates . This compound is commonly used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminum cesium sulfate dodecahydrate can be synthesized through the reaction of aluminum sulfate and cesium sulfate in an aqueous solution. The reaction typically involves dissolving the respective sulfates in water, followed by slow evaporation to allow the formation of crystalline this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of pollucite, a cesium-containing mineral. The mineral is decomposed with hydrochloric acid, and cesium is precipitated as a low-solubility alum by treatment with sulfuric acid . The resulting alum is then purified through multiple recrystallizations to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum cesium sulfate dodecahydrate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing certain anions, it can form insoluble precipitates.
Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form aluminum hydroxide and cesium sulfate.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuric acid, hydrochloric acid, and various alkali metal hydroxides . These reactions are typically conducted under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound include aluminum hydroxide, cesium sulfate, and various precipitates depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Aluminum cesium sulfate dodecahydrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which aluminum cesium sulfate dodecahydrate exerts its effects involves the release of aluminum and cesium ions in solution. These ions can interact with various molecular targets and pathways, influencing chemical and biological processes . For example, aluminum ions can form complexes with proteins and other biomolecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum potassium sulfate dodecahydrate (potassium alum): Similar in structure but contains potassium instead of cesium.
Aluminum ammonium sulfate dodecahydrate (ammonium alum): Contains ammonium ions instead of cesium.
Uniqueness
Aluminum cesium sulfate dodecahydrate is unique due to the presence of cesium ions, which impart distinct chemical and physical properties compared to other alums. Cesium ions have a larger ionic radius and different reactivity compared to potassium and ammonium ions, making this compound suitable for specific applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
aluminum;cesium;disulfate;dodecahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Cs.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUJINUACVEASK-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Cs+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCsH24O20S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















